The hexafluorophosphate (PF6) counterion balances the positive charge on the iridium center. This complex is of interest for several scientific research applications:
Cp*Ir(Me-Ph2P)2PF6 has been investigated as a catalyst for various organic transformations. Its ability to activate small molecules like hydrogen (H2) makes it potentially useful in hydrogenation reactions, which are essential for synthesizing many fine chemicals and pharmaceuticals PubChem: ). Research suggests it can be an effective catalyst for transfer hydrogenation, where hydrogen is transferred from a donor molecule to an acceptor molecule ScienceDirect: .
Cp*Ir(Me-Ph2P)2PF6 exhibits luminescent properties, meaning it can absorb light and then emit light of a different wavelength. This makes it a potential candidate for light-emitting devices (LEDs) and other optoelectronic applications. The specific color of emitted light can be tuned by modifying the ligand structure Journal of the American Chemical Society: .
The compound (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is a coordination complex that features an iridium center coordinated by two methyldiphenylphosphine ligands and a cyclooctadiene moiety. This compound showcases the versatility of transition metals in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds. The presence of hexafluorophosphate as a counterion contributes to the solubility and stability of the complex in various solvents.
This iridium complex is primarily utilized in catalytic reactions, particularly in:
While specific biological activities of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate are not extensively documented, iridium complexes in general have been investigated for potential applications in medicinal chemistry. Some studies suggest that metal complexes can exhibit anticancer properties or act as imaging agents due to their unique electronic properties and ability to interact with biological molecules.
The synthesis of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate typically involves:
This compound exemplifies the rich chemistry associated with transition metal complexes, particularly those involving iridium, which continue to play a significant role in advancing synthetic methodologies and exploring new chemical reactivity.
Studies on interaction mechanisms involving this compound often focus on:
The synthesis of methyldiphenylphosphine ligands constitutes a fundamental aspect of preparing the target iridium complex. The most widely employed synthetic approach involves the reaction of chlorodiphenylphosphine with methyl Grignard reagents [5] [6]. This methodology represents a classic nucleophilic substitution pathway that proceeds through the following reaction scheme:
$$ \text{Cl(C₆H₅)₂P + CH₃MgBr → CH₃(C₆H₅)₂P + MgBrCl} $$
The reaction is typically conducted under stringent inert atmosphere conditions at reduced temperatures to prevent oxidation and ensure optimal yields [6]. Experimental protocols indicate that the reaction proceeds most efficiently when conducted at -35°C in diethyl ether solvent, with overnight stirring required for complete conversion [6]. Under these optimized conditions, methyldiphenylphosphine can be obtained as a colorless liquid in yields approaching 74% [6].
The preparation of chlorodiphenylphosphine, the essential precursor for this transformation, involves several established methodologies. Commercial-scale production typically employs the high-temperature reaction of benzene with phosphorus trichloride at approximately 600°C, yielding dichlorophenylphosphine which subsequently undergoes redistribution to form chlorodiphenylphosphine [7]. Alternative synthetic approaches include redistribution reactions between triphenylphosphine and phosphorus trichloride, represented by the equation:
$$ \text{PCl₃ + 2 PPh₃ → 3 Ph₂PCl} $$
The characterization of methyldiphenylphosphine relies heavily on nuclear magnetic resonance spectroscopy. Proton nuclear magnetic resonance analysis reveals characteristic signals at δ 1.6 (doublet, 3H, CH₃) and δ 7.3-7.7 (multiplet, 10H, phenyl) in deuterated chloroform [6]. Phosphorus-31 nuclear magnetic resonance spectroscopy provides definitive identification through a singlet at δ -26.8, confirming the successful formation of the desired phosphine ligand [6].
Alternative synthetic methodologies for phosphine ligand preparation include the use of phosphonates carrying binaphthyl groups in combination with Grignard reagents, which can provide access to P-chirogenic phosphine oxides with high enantiomeric ratios [8]. These approaches demonstrate the versatility of Grignard-based methodologies in phosphine synthesis and highlight the potential for stereochemical control in ligand preparation.
The coordination chemistry of 1,5-cyclooctadiene in iridium complexes represents a fundamental aspect of organometallic chemistry that underpins the synthesis and reactivity of the target compound. Cyclooctadiene functions as a chelating diene ligand, coordinating through both carbon-carbon double bonds in an η4 fashion to provide four electrons to the metal center [9] [10] [11].
The preparation of cyclooctadiene iridium precursor complexes typically begins with the synthesis of cyclooctadiene iridium chloride dimer, [Ir(μ-Cl)(COD)]₂, which serves as a versatile starting material for subsequent ligand substitution reactions [9]. This dimeric complex is prepared by heating hydrated iridium trichloride with cyclooctadiene in alcohol solvent, during which Ir(III) is reduced to Ir(I) [9]. The resulting complex exhibits square planar geometry around each iridium center, as expected for d8 complexes [9].
The molecular structure of cyclooctadiene iridium complexes reveals important structural features that influence their reactivity. The iridium centers adopt square planar coordination geometries, with the Ir₂Cl₂ core folded at a dihedral angle of approximately 86° [9]. The complex crystallizes in both yellow-orange and red-orange polymorphs, with the latter being more commonly observed [9].
Ligand substitution reactions in cyclooctadiene iridium complexes proceed through well-established mechanistic pathways. The chloride ligands in [Ir(μ-Cl)(COD)]₂ can be readily replaced through treatment with silver salts such as silver hexafluorophosphate, leading to the formation of cationic complexes [12] [13]. These transformations are driven by the precipitation of silver halides and the formation of weakly coordinating hexafluorophosphate counterions [14].
The coordination behavior of cyclooctadiene in iridium complexes exhibits characteristic features that distinguish it from other diene ligands. The C=C bond lengths in coordinated cyclooctadiene typically range from 1.38 to 1.42 Å, representing elongation from the free alkene due to back-bonding interactions with the metal center [15]. Metal-alkene distances generally fall within the range of 2.1 to 2.3 Å, reflecting the strength of the coordination bond [15].
An important aspect of cyclooctadiene coordination chemistry involves the tendency toward isomerization under specific conditions. Research has demonstrated that cyclooctadiene ligands are prone to isomerization in cationic iridium complexes, particularly under acidic conditions [11] [15]. The isomerization process involves C-H activation of the coordinated diene, followed by insertion and rearrangement reactions that can lead to the formation of various cyclooctadienyl coordination modes [15].
Studies of cyclooctadiene iridium complexes have revealed that the diene ligand can adopt multiple coordination modes beyond the typical η4 arrangement. These include η3,η2-; κ,η3-; κ2,η2-; and η3-coordination modes, which arise through intramolecular C-H activation processes [15]. The versatility of these coordination modes contributes to the rich reactivity patterns observed in cyclooctadiene iridium chemistry [15].
The thermal stability of cyclooctadiene iridium complexes depends significantly on the nature of the accompanying ligands and the overall coordination environment. While the complexes are generally stable under inert atmosphere conditions, they can undergo decomposition at elevated temperatures, particularly in the presence of coordinating solvents or reactive substrates [12].
The hexafluorophosphate anion plays a crucial role in the chemistry of the target iridium complex, functioning as a weakly coordinating counterion that stabilizes cationic metal centers while minimizing interference with catalytic processes [16] [17] [18]. Understanding the properties and effects of this counterion is essential for comprehending the overall behavior of the complex.
Hexafluorophosphate, with the chemical formula [PF₆]⁻, adopts an octahedral geometry and exhibits poor nucleophilicity and low Lewis basicity [16]. These characteristics classify it as a non-coordinating or weakly coordinating anion, making it particularly valuable in organometallic chemistry applications where strong anion coordination could interfere with desired reactivity patterns [16] [17].
The synthesis of hexafluorophosphate salts typically involves the reaction of phosphorus pentachloride with alkali or ammonium halides in hydrofluoric acid solution, following the general equation:
$$ \text{PCl₅ + MCl + 6 HF → M[PF₆] + 6 HCl} $$
Alternatively, hexafluorophosphoric acid can be prepared through direct reaction of hydrogen fluoride with phosphorus pentafluoride, yielding the acid that can subsequently be neutralized to form the desired salts [16].
The coordination behavior of hexafluorophosphate anions with transition metal complexes has been extensively studied through various analytical techniques. Research investigating nickel(II) complexes with hexafluorophosphate counterions has revealed that while the anions are not fully coordinated to the metal center, they are nonetheless held in axial positions through weak, essentially ionic interactions [19] [20]. The shortest metal-fluorine distances in such complexes typically measure approximately 3.03 Å, indicating weak but measurable attractive interactions [20].
Comparative studies of different weakly coordinating anions have demonstrated that hexafluorophosphate exhibits intermediate coordinating ability when compared to other commonly used counterions. Before the development of more advanced non-coordinating anions in the 1990s, hexafluorophosphate, along with tetrafluoroborate and perchlorate, was considered among the most weakly coordinating anions available [17] [18]. However, modern understanding recognizes that these anions can indeed coordinate to highly electrophilic metal centers, particularly those containing high oxidation state metals such as Zr(IV) [17] [18].
The stability of hexafluorophosphate anions under various reaction conditions represents an important consideration in synthetic applications. Hydrolysis reactions proceed extremely slowly under basic conditions and slowly under acidic conditions, contributing to the overall stability of complexes containing this counterion [16]. However, decomposition with release of hydrogen fluoride can occur in ionic liquid environments, highlighting the importance of careful selection of reaction media [16].
Ion pairing effects between hexafluorophosphate anions and cationic metal complexes have been investigated using advanced spectroscopic techniques including diffusion-ordered spectroscopy and rotating-frame Overhauser effect spectroscopy [21]. These studies have revealed that despite the weakly coordinating nature of hexafluorophosphate, significant ion pairing can occur in solution, with the extent of pairing being solvent-dependent and minimized by increasing the dielectric constant of the solvent [21].
The electronic effects of hexafluorophosphate counterions on metal complex behavior extend beyond simple electrostatic stabilization. Research on oligothiophene systems has demonstrated that hexafluorophosphate anions can influence intermolecular interactions, with calculations showing that the presence of these counterions can actually stabilize π-stacking interactions between organic molecules [22] [23]. This finding suggests that hexafluorophosphate anions may play more complex roles in determining overall complex behavior than previously recognized [22] [23].
Crystallographic studies of hexafluorophosphate-containing organometallic complexes have revealed the importance of charge-assisted hydrogen bonding interactions involving the fluorine atoms of the anion [24]. These C-H···F interactions can play significant roles in determining crystal packing arrangements and overall complex stability [24]. The structural parameters for such interactions have been systematically analyzed, providing insights into the factors governing anion-cation interactions in the solid state [24].
Irritant